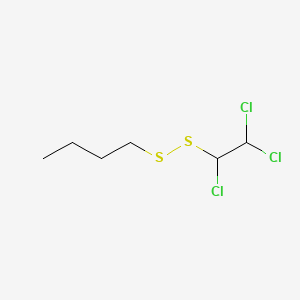
Butyl 1,2,2-trichloroethyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1,2,2-trichloroethyl disulfide is an organic compound with the molecular formula C6H11Cl3S2. This compound belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. Disulfides are commonly found in various natural products, pharmaceuticals, and industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including butyl 1,2,2-trichloroethyl disulfide, typically involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Common oxidants used in these reactions include molecular oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . The reaction conditions can vary, but they often involve mild temperatures and the use of solvents such as ethanol or subcritical water .
Industrial Production Methods
Industrial production of disulfides may involve the use of metal-containing catalysts or physical methods such as photo- or microwave irradiation. These methods aim to enhance the efficiency and selectivity of the disulfide formation process .
Chemical Reactions Analysis
Types of Reactions
Butyl 1,2,2-trichloroethyl disulfide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Disulfides play a crucial role in the folding and stabilization of proteins. This compound can be used to study disulfide bond formation and its effects on protein structure.
Medicine: Disulfides are explored for their potential therapeutic applications, including as prodrugs that release active thiols in the body.
Industry: Disulfides are used as vulcanizing agents in the rubber industry and as intermediates in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of butyl 1,2,2-trichloroethyl disulfide involves the cleavage of the disulfide bond, which can lead to the formation of reactive thiol intermediates. These thiols can interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving redox reactions and thiol-disulfide exchange processes .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Di-tert-butyl disulfide
Uniqueness
Butyl 1,2,2-trichloroethyl disulfide is unique due to the presence of three chlorine atoms on the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other disulfides and can lead to different chemical and biological properties .
Properties
CAS No. |
4560-93-4 |
|---|---|
Molecular Formula |
C6H11Cl3S2 |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
1-(1,2,2-trichloroethyldisulfanyl)butane |
InChI |
InChI=1S/C6H11Cl3S2/c1-2-3-4-10-11-6(9)5(7)8/h5-6H,2-4H2,1H3 |
InChI Key |
YBBKIICIEUHEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSC(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















